Thalidomide-O-PEG3-C2-acid
Description
Structural Dissection of the Thalidomide-O-PEG3-C2-acid Conjugate
The thalidomide (B1683933) component of the conjugate serves as the crucial E3 ligase ligand. tocris.com Specifically, thalidomide and its analogs bind to the Cereblon (CRBN) protein, which is a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.govrsc.org This interaction is the first step in the PROTAC-mediated degradation pathway.
The discovery that thalidomide binds to CRBN was a significant breakthrough, explaining its therapeutic effects and providing a powerful tool for inducing the degradation of other proteins. nih.govrsc.org By incorporating thalidomide into a PROTAC, researchers can hijack the CRL4^CRBN^ complex and redirect it to a specific protein of interest for ubiquitination and subsequent destruction by the proteasome. sigmaaldrich.com Compared to ligands for other E3 ligases like VHL, CRBN ligands are often smaller and possess more favorable drug-like properties, making them a popular choice in PROTAC design.
| Property | Description | Source |
| Target | Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. | nih.govnih.govrsc.org |
| Function | Recruits the E3 ligase to the target protein for ubiquitination. | sigmaaldrich.com |
| Significance | Enables the hijacking of the cellular protein degradation machinery. | nih.gov |
| Advantages | Smaller size and better drug-like properties compared to some other E3 ligase ligands. |
The choice of a PEG linker is deliberate. PEG is a hydrophilic polymer, and its incorporation into the PROTAC structure can significantly increase the molecule's water solubility. axispharm.comjenkemusa.combiochempeg.com This enhanced solubility can improve a PROTAC's pharmacokinetic properties, including oral absorption. jenkemusa.combiochempeg.com Furthermore, bifunctional PEG linkers allow for the straightforward assembly of PROTACs. jenkemusa.combiochempeg.com
The length of the linker is a critical parameter in PROTAC design, directly impacting the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. axispharm.com The PEG3 linker in this compound provides a specific and optimized length.
The chemical nature of the linker also affects the PROTAC's polarity, which in turn governs its ability to cross cell membranes and interact with its intracellular targets. The hydrophilic nature of the PEG linker in this compound enhances the molecule's solubility in aqueous environments. axispharm.comaxispharm.com This is a crucial attribute for a drug that needs to function within the cellular milieu.
| Feature | Implication | Source |
| Composition | Polyethylene (B3416737) Glycol (hydrophilic) | axispharm.comjenkemusa.combiochempeg.com |
| Length (3 units) | Provides optimal spacing and conformational freedom for ternary complex formation. | nih.govsigmaaldrich.com |
| Polarity | Increases water solubility and can improve pharmacokinetic properties. | axispharm.comjenkemusa.combiochempeg.com |
| Functionality | Allows for straightforward chemical conjugation to other molecular components. | jenkemusa.combiochempeg.com |
The final component of this compound is the C2-acid (carboxylic acid) terminal group. This functional group serves as a versatile chemical handle for attaching the PROTAC building block to a ligand that targets a specific protein of interest. tenovapharma.comtenovapharma.com
The carboxylic acid group can readily participate in a variety of chemical reactions, most notably amide bond formation. bionordika.fi This allows for the covalent linkage of the thalidomide-linker portion to a "warhead" ligand that has been designed to bind to a specific disease-causing protein. The stability of the resulting amide bond ensures the integrity of the final PROTAC molecule. bionordika.fi This modular approach, facilitated by the reactive C2-acid group, is a cornerstone of modern PROTAC development, enabling the rapid synthesis and testing of libraries of PROTACs against different targets. bio-techne.com
Design Principles for this compound as a PROTAC Building Block
The design of this compound as a PROTAC building block is guided by several key principles aimed at creating an effective and versatile tool for targeted protein degradation.
Modularity: The compound is designed to be a modular component that can be easily combined with various target-specific ligands. tocris.combio-techne.com This "plug-and-play" approach accelerates the discovery of new PROTACs.
Optimized E3 Ligase Engagement: The use of thalidomide ensures potent and specific recruitment of the CRBN E3 ligase. nih.gov
Favorable Physicochemical Properties: The inclusion of the PEG3 linker is intended to confer beneficial properties such as increased solubility and optimized spacing for efficient ternary complex formation. axispharm.comjenkemusa.combiochempeg.com
Facile Conjugation Chemistry: The C2-acid terminal group provides a reliable and straightforward point of attachment for target ligands, simplifying the synthesis of the final PROTAC molecule. tenovapharma.combionordika.fi
In essence, this compound represents a well-conceived molecular scaffold that streamlines the development of novel PROTACs. Its carefully considered architecture addresses the fundamental requirements for inducing targeted protein degradation, making it a valuable asset in the ongoing quest to develop new therapies for a wide range of diseases.
Structure
3D Structure
Properties
Molecular Formula |
C22H26N2O10 |
|---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C22H26N2O10/c25-17-5-4-15(20(28)23-17)24-21(29)14-2-1-3-16(19(14)22(24)30)34-13-12-33-11-10-32-9-8-31-7-6-18(26)27/h1-3,15H,4-13H2,(H,26,27)(H,23,25,28) |
InChI Key |
RQIHHSTUPBHZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Chemical Architecture and Design Rationale of Thalidomide O Peg3 C2 Acid
Design Principles for Thalidomide-O-PEG3-C2-acid as a PROTAC Building Block
Optimizing Linker Attachment Points on the Thalidomide (B1683933) Scaffold
The point at which the linker is attached to the thalidomide scaffold is a critical determinant of the stability and activity of the resulting PROTAC. Research has shown that the phthalimide (B116566) moiety of thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide (B1683931), offers several positions for linker conjugation. However, not all positions yield equally effective or stable molecules.
Systematic studies have revealed that the hydrolytic stability of thalidomide-based PROTACs is significantly influenced by the linker's junction point. nih.gov For instance, attaching the linker at the 4-position of the phthalimide ring generally results in more stable derivatives compared to other positions. nih.gov This enhanced stability is crucial for the PROTAC to persist in the aqueous cellular environment long enough to engage its targets. In contrast, certain linker types, such as those with alkynyl- and carboxamide-derived connections, have been shown to be susceptible to degradation. nih.gov The choice of an ether linkage at the 4-position, as implied by the "O" in this compound, is a strategic decision to maximize the stability of the molecule.
Beyond stability, the attachment point also impacts the ability of the PROTAC to induce the degradation of neo-substrates, which are proteins not naturally targeted by the E3 ligase but are brought into proximity by the PROTAC. nih.gov The geometry of the ternary complex (PROTAC-E3 ligase-target protein) is subtly altered by the linker's exit vector from the thalidomide core, which in turn can affect the efficiency of ubiquitin transfer and subsequent protein degradation.
Table 1: Influence of Linker Attachment Point on the Stability of Thalidomide Derivatives
| Linker Attachment Position | Linker Type | Stability at pH 7.4 (24h) | Reference |
| 4-position | Amino-derived | High | nih.gov |
| 5-position | Amino-derived | Moderate | nih.gov |
| 4-position | Alkynyl-derived | Low (almost complete degradation) | nih.gov |
| 4-position | Carboxamide-derived | Low (almost complete degradation) | nih.gov |
This table is a representation of findings from scientific literature and is intended for illustrative purposes.
Rationale for PEG Length in Facilitating Ternary Complex Geometry
The linker component of a PROTAC is far from being a passive spacer; it plays an active and critical role in the formation and geometry of the ternary complex. axispharm.com The length, flexibility, and chemical composition of the linker are all key parameters that must be optimized to achieve potent protein degradation. nih.gov The use of a polyethylene (B3416737) glycol (PEG) linker, as seen in this compound, is a common and effective strategy in PROTAC design. nih.govnih.gov
The specific choice of a three-unit PEG chain (PEG3) in this compound represents a balance between several competing factors. The linker must be long enough to bridge the distance between the CRBN E3 ligase and the target protein without inducing steric clashes. nih.gov If the linker is too short, the formation of a stable ternary complex may be impossible. nih.gov Conversely, a linker that is too long might lead to an entropic penalty upon binding and may not effectively bring the two proteins into the close proximity required for efficient ubiquitination. nih.gov The optimal linker length is highly dependent on the specific target protein and the binding pocket of its ligand. broadpharm.com Research on ursane-thalidomide-based PROTACs, for instance, identified a 3-polyoxyether (POE-3) linker as optimal for inducing significant degradation of the MDM2 protein. nsc.ru This highlights that a linker of this approximate length can be highly effective in certain contexts.
The ether oxygens within the PEG linker can also participate in hydrogen bonding interactions with amino acid residues on the surface of the E3 ligase or the target protein, further stabilizing the ternary complex. nih.gov This cooperative binding, where the linker itself contributes to the binding affinity, is a key principle in the rational design of potent PROTACs. nih.gov
Table 2: Properties and Roles of Linker Components in this compound
| Component | Chemical Moiety | Key Properties | Rationale for Inclusion |
| Thalidomide | Phthalimidoglutarimide | Binds to Cereblon (CRBN) E3 Ligase | Recruits the cellular protein degradation machinery. |
| -O- Linkage | Ether | Stable chemical bond | Provides a stable connection point at the 4-position of the thalido |
| PEG3 Linker | Triethylene glycol | Hydrophilic, flexible | Improves solubility, allows for optimal ternary complex geometry, |
| -C2-acid | Propanoic acid | Terminal carboxylic acid | Provides a reactive handle for conjugation to a target protein ligan |
This table provides a summary of the rationale behind the chemical architecture of this compound based on established principles of PROTAC design.
Synthetic Strategies and Methodologies for Thalidomide O Peg3 C2 Acid and Derived Protacs
Synthesis of the Thalidomide-O-PEG3-C2-acid Ligand-Linker Conjugate
The creation of this compound involves the covalent attachment of a triethylene glycol (PEG3) based linker with a terminal carboxylic acid to the thalidomide (B1683933) scaffold. This process requires a multi-step synthetic sequence, beginning with a functionalized thalidomide derivative.
The synthesis typically commences with a thalidomide molecule that has been modified to allow for linker attachment. A common precursor is 4-hydroxythalidomide, which provides a nucleophilic hydroxyl group for reaction. The O-PEG3-C2-acid moiety is then introduced through a Williamson ether synthesis.
The general synthetic approach can be summarized as follows:
Preparation of Precursors : The synthesis starts with the preparation of 4-hydroxythalidomide. This can be achieved through various published methods, often involving the condensation of a substituted phthalic anhydride (B1165640) with 3-aminopiperidine-2,6-dione. frontiersin.org The linker component, a PEG3 derivative with a terminal protected carboxylic acid and a reactive group (e.g., a tosylate or bromide) on the other end, is synthesized separately.
Williamson Ether Synthesis : The key conjugation step involves the reaction of 4-hydroxythalidomide with the activated PEG linker. The hydroxyl group of 4-hydroxythalidomide is deprotonated with a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a potent nucleophile. This alkoxide then attacks the electrophilic carbon of the linker (e.g., displacing the bromide or tosylate), forming a stable ether bond.
Deprotection : The terminal carboxylic acid on the PEG linker is typically protected during the ether synthesis step (e.g., as a methyl or ethyl ester) to prevent unwanted side reactions. The final step is the hydrolysis of this ester, usually under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide) followed by acidic workup, to yield the final this compound product. nih.gov
| Step | Reaction Type | Key Reagents & Conditions | Purpose |
| 1 | Nucleophilic Substitution | 4-hydroxythalidomide, Br-(PEG)₃-C₂-COOEt, K₂CO₃, DMF | To couple the thalidomide moiety to the protected PEG linker via an ether linkage. |
| 2 | Ester Hydrolysis | LiOH or NaOH, THF/H₂O, then HCl | To deprotect the terminal ester group and yield the final carboxylic acid. |
Table 1: Overview of Synthetic Steps for this compound.
Following the synthesis, a rigorous purification and characterization process is essential to ensure the identity and purity of the this compound conjugate before its use in PROTAC assembly.
Purification : The crude product is typically purified using flash column chromatography on silica (B1680970) gel. A gradient of solvents, such as dichloromethane (B109758) and methanol (B129727) or ethyl acetate (B1210297) and hexanes, is used to elute the desired compound from the column, separating it from unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) may be employed for final purification to achieve very high purity (>95%).
Characterization : The structural integrity of the purified conjugate is confirmed using a suite of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR and ¹³C NMR are used to confirm the presence of all structural components. Specific chemical shifts and coupling patterns for the protons on the thalidomide rings, the repeating ethylene (B1197577) glycol units of the PEG linker, and the terminal ethyl acid group confirm the successful conjugation and correct structure.
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), often using electrospray ionization (ESI), is performed to determine the exact mass of the molecule. This provides definitive confirmation of the elemental composition and molecular formula (C₂₀H₂₂N₂O₉). medkoo.com
Integration into Heterobifunctional PROTAC Molecules
The terminal carboxylic acid of this compound serves as a versatile chemical handle for its incorporation into larger, heterobifunctional PROTAC molecules. This is typically the final step in the PROTAC synthesis, where the E3 ligase ligand-linker fragment is joined to a ligand targeting a specific protein for degradation.
The most common and straightforward method for integrating this compound into a PROTAC is through the formation of a stable amide bond. This reaction couples the terminal carboxylic acid of the linker with a primary or secondary amine present on the POI ligand.
This amide coupling is a cornerstone of peptide synthesis and is highly efficient and well-characterized. The process involves activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. A variety of coupling reagents are available to facilitate this transformation, often used in combination with a base such as diisopropylethylamine (DIPEA) to neutralize the acidic byproducts.
| Coupling Reagent | Full Name | Common Additive | Mechanism |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | None (activates directly) | Forms a highly reactive O-acylisourea intermediate. |
| EDC / HOBt | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide / Hydroxybenzotriazole | HOBt or HOAt | EDC forms an O-acylisourea intermediate, which is converted to a more stable and selective HOBt/HOAt ester. |
| T3P | Propylphosphonic Anhydride | Pyridine or DIPEA | Acts as a powerful dehydrating agent to promote amide bond formation. |
| BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | DIPEA | Similar to HATU, forms an active ester intermediate. |
Table 2: Common Coupling Reagents for Amide Bond Formation in PROTAC Synthesis.
The choice of coupling reagent can depend on the complexity of the substrates, the potential for side reactions, and the desired reaction conditions. nih.gov
While amide bond formation is robust, the field of PROTAC development is increasingly adopting more advanced and modular conjugation strategies to accelerate the synthesis of PROTAC libraries. nih.gov "Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), has become a powerful tool. medchemexpress.comnih.gov
To utilize these methods, the this compound must first be converted into a "clickable" derivative. For instance:
The terminal carboxylic acid can be coupled with a small molecule containing an azide (B81097) or an alkyne (e.g., propargylamine (B41283) or azidoethylamine) via a standard amide bond formation.
This creates a new thalidomide-linker construct that now terminates in a reactive azide or alkyne group.
This clickable thalidomide-linker can then be rapidly and efficiently joined with a POI ligand that has been similarly functionalized with the complementary click handle (alkyne or azide).
| Click Reaction | Components | Catalyst/Conditions | Key Advantages |
| CuAAC | Terminal Alkyne + Azide | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | High yield, rapid, forms a stable triazole ring, bioorthogonal. medchemexpress.com |
| SPAAC | Strained Alkyne (e.g., BCN, DBCO) + Azide | None (Strain-promoted) | Copper-free (biocompatible), suitable for in-cell applications (CLIPTACs). tandfonline.com |
Table 3: Comparison of Common Click Chemistry Reactions for PROTAC Assembly.
These click chemistry approaches offer significant advantages for PROTAC development. They allow for a modular "mix-and-match" strategy, where libraries of E3 ligand-linkers and POI ligands can be synthesized separately and then combined in various combinations with high efficiency. nih.govtandfonline.com This modularity greatly accelerates the optimization of linker length, composition, and attachment points, which are critical parameters for achieving potent and selective protein degradation. explorationpub.com The development of in-cell click-formed proteolysis-targeting chimeras (CLIPTACs) represents a frontier in this area, where two precursor molecules assemble into a functional PROTAC inside the cell. medchemexpress.comtandfonline.com
Mechanistic Investigations of Protacs Incorporating Thalidomide O Peg3 C2 Acid
Elucidating CRBN-Ligand Interactions
The initial and essential step in the action of a thalidomide-based PROTAC is the effective binding of its thalidomide (B1683933) moiety to the CRBN protein. This interaction is highly specific and has been the subject of extensive structural and biochemical investigation.
The binding of thalidomide and its analogs to CRBN is a well-characterized interaction, primarily driven by the glutarimide (B196013) portion of the molecule. bohrium.comnih.gov This moiety is accommodated within a hydrophobic pocket in the thalidomide-binding domain (TBD) of CRBN. nih.gov This binding site is notably defined by three tryptophan residues (W380, W386, and W400), often referred to as the "tri-tryptophan pocket." nih.gov
Key molecular interactions stabilizing the complex include:
Hydrogen Bonds: The glutarimide ring forms crucial hydrogen bonds with residues within the CRBN binding pocket.
Hydrophobic Interactions: The glutarimide moiety fits snugly into the hydrophobic tri-tryptophan pocket. nih.gov
Stereospecificity: Thalidomide is a chiral molecule, and its enantiomers exhibit different binding affinities for CRBN. The (S)-enantiomer binds with approximately 10-fold greater affinity than the (R)-enantiomer. nih.govbohrium.comresearchgate.net This stronger binding translates to a more potent induction of downstream effects, such as the degradation of neosubstrates. nih.govbohrium.com
The phthalimide (B116566) ring of the thalidomide ligand is largely solvent-exposed on the surface of the CRBN protein. nih.gov This exposure is critical for PROTAC design, as it provides an attachment point for the linker without disrupting the primary binding interactions within the hydrophobic pocket. nih.govnih.gov By modifying this surface, the ligand alters the substrate specificity of the E3 ligase, enabling the recruitment of new target proteins. nih.gov
| Feature | Description | Key Residues/Components | References |
| Binding Moiety | The glutarimide ring of thalidomide is essential for CRBN engagement. | Glutarimide Ring | bohrium.comnih.gov |
| Binding Pocket | A hydrophobic pocket within the Thalidomide-Binding Domain (TBD) of CRBN. | Tri-Tryptophan Pocket (W380, W386, W400) | nih.gov |
| Key Interactions | Hydrogen bonding and hydrophobic interactions secure the ligand in the pocket. | - | nih.gov |
| Stereoselectivity | The (S)-enantiomer of thalidomide binds more tightly to CRBN than the (R)-enantiomer. | Chiral Center | nih.govbohrium.comresearchgate.net |
| Linker Attachment Site | The phthalimide ring is solvent-exposed, providing a site for linker conjugation. | Phthalimide Ring | nih.govnih.gov |
The point of attachment and the chemical nature of the linker significantly influence the properties of the resulting PROTAC. For thalidomide-based ligands, the linker is typically attached to the phthalimide ring. nih.govresearchgate.net Studies have shown that the precise position of this attachment can heavily influence the stability and activity of the PROTAC. nih.govresearchgate.net For instance, attaching the linker at the C-4 position of the phthalimide moiety has been shown to result in PROTACs with greater hydrolytic stability compared to other positions. researchgate.net
The Thalidomide-O-PEG3-C2-acid linker combines several features:
Thalidomide: The CRBN-binding warhead.
Oxygen Linkage: Connects the linker to the phthalimide ring.
PEG3 (Polyethylene Glycol): A three-unit PEG chain provides flexibility and influences physicochemical properties like solubility. arxiv.org
C2-acid (Propanoic Acid): A terminal carboxylic acid group that allows for straightforward conjugation to a ligand for a target protein via an amide bond. medchemexpress.commedchemexpress.com
Formation and Stabilization of the PROTAC-Mediated Ternary Complex
The ultimate goal of a PROTAC is to form a ternary complex, bringing the target protein and the E3 ligase into close proximity. nih.govacs.org The formation and stability of this complex are paramount for successful protein degradation and are influenced by a multitude of factors. dundee.ac.uk
A "productive" ternary complex is one in which the target protein is positioned relative to the E3 ligase in a way that allows for the efficient transfer of ubiquitin from the E2-conjugating enzyme to an accessible lysine (B10760008) residue on the target's surface. nih.govnih.govyoutube.com The formation of this complex is considered a critical, often rate-limiting, step in the PROTAC mechanism. nih.gov
Several molecular requirements govern this process:
Proximity and Orientation: The linker must be of an appropriate length and flexibility to bridge the target protein and CRBN without steric clash, holding them in a favorable orientation for ubiquitination. nih.gov A linker that is too short or too long may prevent the formation of a functional complex. arxiv.org
Cooperativity: This refers to the effect that the binding of one protein has on the PROTAC's affinity for the other. In a positively cooperative system, the formation of the binary complex (e.g., PROTAC-CRBN) enhances the binding to the target protein, leading to a more stable ternary complex. youtube.com This stabilization is crucial for driving efficient degradation.
Protein-Protein Interactions: The linker does more than just connect the two ligands; it helps to create a new protein-protein interface between the target and the E3 ligase. youtube.com Favorable interactions at this new interface contribute significantly to the stability of the ternary complex.
The linker is a dynamic component that can induce conformational changes in both the target protein and the E3 ligase upon formation of the ternary complex. nih.gov The flexible nature of a PEG linker, such as that in this compound, allows the PROTAC to adopt various conformations. arxiv.org This flexibility can be crucial for enabling the two proteins to find an optimal binding pose. nih.gov
This process can involve:
Induced Fit: The binding partners may undergo conformational adjustments to achieve a more stable complex, a classic example of induced fit.
Allosteric Effects: The formation of the ternary complex can induce allosteric changes that are transmitted through the protein structures. nih.gov For example, the binding event at one site can alter the conformation and activity at a distant site, potentially making lysine residues more accessible for ubiquitination.
Linker as a "Molecular Chameleon": Some linker designs allow the PROTAC to adopt more compact conformations, which can improve properties like cell permeability, and then extend to form the ternary complex inside the cell. nih.gov The inherent flexibility of the PEG3 linker allows it to act as a hinge, facilitating the necessary dynamic changes to stabilize the ternary complex. nih.gov
Ubiquitination and Proteasomal Degradation Cascades
Once a stable and productive ternary complex is formed, the cellular machinery for protein degradation is engaged. This process involves a cascade of enzymatic reactions.
The ubiquitination cascade proceeds as follows:
Ubiquitin Activation: A ubiquitin-activating enzyme (E1) activates a ubiquitin molecule in an ATP-dependent manner.
Ubiquitin Conjugation: The activated ubiquitin is transferred to a ubiquitin-conjugating enzyme (E2). youtube.com
Ubiquitin Ligation: The CRL4^CRBN^ E3 ligase, brought into proximity with the target protein by the PROTAC, facilitates the transfer of ubiquitin from the E2 enzyme to one or more surface-exposed lysine residues on the target protein. nih.govnih.gov
Polyubiquitination: This process is repeated, creating a polyubiquitin (B1169507) chain on the target protein. This chain acts as a recognition signal for the proteasome. nih.gov
Proteasomal Degradation: The polyubiquitinated target protein is recognized and degraded by the 26S proteasome, while the PROTAC molecule is released and can engage in another cycle of degradation, highlighting its catalytic nature. nih.govyoutube.com
E2-Ubiquitin Transfer and Polyubiquitination of Target Proteins
The formation of the ternary complex (POI-PROTAC-CRBN) is the initiating event for targeted protein degradation. nih.gov Once this complex is assembled, the CRL4^CRBN^ E3 ligase complex is positioned in close proximity to the target protein. researchgate.net This proximity enables the enzymatic transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI. nih.gov The ubiquitin-proteasome system is a cascade involving E1 (ubiquitin-activating), E2 (ubiquitin-conjugating), and E3 (ubiquitin-ligating) enzymes. oup.com The E3 ligase is responsible for substrate recognition and catalyzes the final step of transferring ubiquitin to the target. oup.com
Recent studies have highlighted that the degradation of CRBN neo-substrates like Ikaros and Aiolos specifically requires the E2 enzyme UBE2D3 and the ubiquitin-building protein UBE2G1. nih.gov For PROTACs incorporating the thalidomide moiety from this compound, the flexible PEG3 linker plays a critical role. It provides the necessary length and spatial orientation to allow the catalytic domain of the E2 enzyme, which is associated with the CRL4^CRBN^ complex, to effectively reach accessible lysine residues on the recruited POI. nih.gov This process is repeated to create a polyubiquitin chain, which acts as a recognition signal for the 26S proteasome, the cellular machinery that degrades the tagged protein. researchgate.net While most PROTACs function by recruiting E3 ligases, recent research has also explored the direct recruitment of E2 enzymes as a novel strategy for targeted protein degradation, highlighting the potential for exploiting other core components of the UPS. nih.govbiorxiv.orgresearchgate.net
Catalytic Efficiency of Degradation by PROTACs
A key advantage of PROTACs over traditional inhibitors is their catalytic mode of action. nih.gov After a molecule of the target protein is polyubiquitinated, the PROTAC dissociates from the ternary complex and is released, free to bind to another target protein molecule and initiate another degradation cycle. researchgate.netcellgs.com This regenerative process means that a single PROTAC molecule can induce the degradation of multiple target protein molecules, allowing for sustained biological effects at sub-stoichiometric concentrations. nih.govcellgs.com
Analysis of Substrate Selectivity and Neo-substrate Recruitment
While PROTACs offer a powerful method for targeted protein degradation, achieving absolute selectivity remains a significant challenge. For PROTACs incorporating this compound, selectivity concerns arise primarily from the inherent properties of the thalidomide moiety itself.
Differentiating Intended Target Degradation from Unwanted Neo-substrate Effects
The thalidomide ligand and its derivatives (lenalidomide, pomalidomide), when bound to CRBN, act as "molecular glues" that create a new surface on the E3 ligase. biorxiv.org This altered surface can recruit and induce the ubiquitination of proteins not normally targeted by CRBN, which are termed "neo-substrates". oup.comjst.go.jp Therefore, a PROTAC constructed using this compound is expected to degrade not only the intended POI but also a profile of these CRBN neo-substrates. nih.govnih.gov
This off-target degradation of neo-substrates can have significant biological consequences, ranging from desired synergistic anti-cancer effects to severe toxicities like teratogenicity. researchgate.netnih.gov For instance, the degradation of transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) is responsible for the anti-myeloma effects of immunomodulatory drugs (IMiDs), while the degradation of SALL4 is linked to thalidomide's teratogenic effects. jst.go.jp It is crucial to profile these off-target activities to distinguish the pharmacological effects of intended target degradation from those caused by neo-substrate degradation. nih.govbiorxiv.org
Table 1: Known Neo-substrates of Thalidomide and its Analogs This table summarizes key proteins known to be degraded by the CRBN E3 ligase in the presence of thalidomide or its derivatives, which are considered potential off-targets for any PROTAC utilizing a thalidomide-based CRBN ligand.
| Neo-substrate | Function / Associated Effect | Reference(s) |
| IKZF1 (Ikaros) | Transcription factor crucial for lymphoid development; degradation has anti-myeloma effects. | jst.go.jp |
| IKZF3 (Aiolos) | Transcription factor in lymphocyte development; degradation has anti-myeloma effects. | jst.go.jp |
| CK1α (Casein Kinase 1α) | Kinase; its degradation by lenalidomide (B1683929) is effective in 5q-myelodysplastic syndrome. | nih.govresearchgate.net |
| SALL4 | Transcription factor involved in embryonic development; its degradation is linked to teratogenicity. | oup.comjst.go.jp |
| PLZF (Promyelocytic Leukemia Zinc Finger) | Transcription factor; its degradation is implicated in thalidomide-induced teratogenicity. | oup.com |
| GSPT1 | Translation termination factor; off-target degradation observed with some phthalimide degraders. | |
| p63 | Transcription factor involved in development; degradation linked to fin and ear defects in zebrafish. | nih.govresearchgate.net |
Strategies for Mitigating Off-Target Degradation
Given the potential for adverse effects from neo-substrate degradation, significant research has focused on developing strategies to create more selective CRBN-based PROTACs. jst.go.jpnih.gov While the linker can play a role, most efforts have centered on modifying the thalidomide ligand itself to alter its interaction with CRBN and reduce its affinity for unwanted neo-substrates. nih.govnih.gov
One successful approach involves chemical modification of the phthalimide ring of the CRBN ligand. nih.gov Studies have shown that adding appropriately sized substituents at the C5 position of pomalidomide (B1683931) can sterically hinder the binding of zinc-finger-containing neo-substrates without disrupting the recruitment of the intended target protein. nih.govbiorxiv.org This strategy has been used to generate ALK-targeting PROTACs with enhanced potency and minimal off-target degradation of zinc-finger proteins. nih.gov Similarly, modifications at the 6-position of lenalidomide have been shown to enhance selectivity for neo-substrates involved in anti-cancer effects while reducing interactions with those linked to teratogenicity. jst.go.jp The attachment point of the linker to the thalidomide moiety also significantly impacts both the hydrolytic stability of the PROTAC and its neo-substrate degradation profile. nih.gov A comprehensive understanding of these structure-activity relationships is key to designing safer and more specific degraders. nih.gov
Table 2: Summary of Strategies to Mitigate Off-Target Neo-substrate Degradation This table outlines key research strategies aimed at improving the selectivity of CRBN-based PROTACs by minimizing the degradation of inherent neo-substrates.
| Strategy | Description | Key Findings | Reference(s) |
| Modification of CRBN Ligand | Introducing chemical modifications to the phthalimide ring of the thalidomide, pomalidomide, or lenalidomide core. | Substitutions at the C5 position of pomalidomide can reduce degradation of zinc-finger (ZF) neo-substrates. Modifications at the 6-position of lenalidomide can alter selectivity between different neo-substrates. | jst.go.jpnih.govbiorxiv.org |
| Altering Linker Attachment Point | Changing the position on the CRBN ligand where the linker is connected. | The linker junction point affects both the chemical stability of the PROTAC and its ability to induce neo-substrate degradation. | nih.gov |
| Optimizing Linker Length/Composition | Modifying the length and chemical nature of the linker connecting the CRBN ligand and the target ligand. | Shorter linkers may offer higher selectivity by reducing the plasticity of the ternary complex, though this is highly system-dependent. | oup.com |
| Rational Design of E3 Ligand | Developing novel, alternative CRBN ligands that engage the E3 ligase without creating a binding surface for unwanted neo-substrates. | Incorporation of alternative molecular glue molecules can redirect neo-substrate specificity. | nih.gov |
Structural Biology and Computational Studies of Protacs Derived from Thalidomide O Peg3 C2 Acid
Experimental Structural Elucidation of CRBN-Ligand and Ternary Complexes
Experimental techniques provide foundational insights into the binding modes and conformational behaviors of PROTACs and their interactions with CRBN and the target protein.
Crystallographic Insights into CRBN-Thalidomide Interactions
X-ray crystallography has been instrumental in revealing the atomic-level details of how thalidomide (B1683933) and its analogs, which form the core of Thalidomide-O-PEG3-C2-acid, engage with CRBN. spring8.or.jpbohrium.com These studies show that CRBN acts as the substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase. bohrium.com The crystal structures of the human DDB1-CRBN complex bound to thalidomide, lenalidomide (B1683929), or pomalidomide (B1683931) have been determined, providing a clear picture of the binding mechanism. bohrium.comrsc.org
The glutarimide (B196013) ring of the thalidomide moiety is essential for this interaction. It inserts into a hydrophobic pocket within the C-terminal thalidomide-binding domain (TBD) of CRBN. nih.gov This pocket is notably formed by three conserved tryptophan residues (a "tri-tryptophan pocket"), which create a snug fit for the glutarimide portion. spring8.or.jprsc.org The phthalimide (B116566) part of thalidomide, in contrast, remains more exposed on the surface of CRBN, providing an attachment point for linkers, such as the PEG3-C2-acid chain, to be added without disrupting the primary binding interaction. rsc.orgnih.gov This binding is stereospecific, and the interactions within this pocket are crucial for the recruitment of the E3 ligase machinery. bohrium.comnih.gov
Table 1: Key Crystallographic Findings for CRBN-Thalidomide Analogue Complexes
| Complex | PDB ID | Key Interacting Residues in CRBN | Bound Ligand Moiety | Reference |
|---|---|---|---|---|
| DDB1-CRBN-Lenalidomide | 4TZ4 | Tri-tryptophan pocket | Glutarimide ring | rsc.org |
| DDB1-CRBN-Thalidomide | 4CI1 | Tri-tryptophan pocket | Glutarimide ring | researchgate.net |
| DDB1-CRBN-Pomalidomide | 4CI3 | Tri-tryptophan pocket | Glutarimide ring | bohrium.com |
Solution-State Conformation Analysis of PROTACs
While crystallography provides static snapshots of interactions, PROTACs are dynamic molecules in solution. Their conformational flexibility, largely dictated by the linker, is critical for their ability to form a productive ternary complex. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying these solution-state conformations. nih.gov
Studies on VHL-based PROTACs, which share similar principles of linker-dependent flexibility, have shown that these molecules can exist in an ensemble of conformations. nih.govacs.org In polar, aqueous environments that mimic the extracellular and intracellular spaces, PROTACs tend to adopt more elongated and polar conformations. acs.org Conversely, in a nonpolar environment like chloroform, which mimics the cell membrane, they can adopt more compact, folded conformations with a smaller polar surface area. acs.orgresearchgate.net This "molecular chameleonicity" is facilitated by intramolecular hydrogen bonds and π–π interactions that shield polar groups, which can be crucial for cell permeability. acs.org The PEG3 linker in this compound-derived PROTACs is inherently flexible, suggesting it would also populate a range of conformations in solution, influencing its ability to successfully bridge CRBN and a target protein. biorxiv.org
Computational Modeling and Molecular Dynamics Simulations
Given the expense and difficulty of obtaining experimental structures for every PROTAC-induced ternary complex, computational methods have become indispensable for their design and optimization. researchgate.netnih.gov
Predicting Optimal Linker Conformations and Orientations within Ternary Complexes
The linker connecting the thalidomide moiety to the warhead is a key determinant of a PROTAC's efficacy. Its length, composition, and flexibility dictate the potential for forming a stable and effective ternary complex. nih.gov Computational modeling tools are increasingly used to predict the optimal linker conformations. scienceopen.com
Several in silico strategies are employed to model the ternary complex. nih.gov These include sampling the entire complex at once or, more commonly, docking the two binary complexes (E3-ligand and POI-ligand) and then modeling the linker to bridge them. scienceopen.com Molecular dynamics (MD) simulations can then be used to explore the conformational landscape of the PROTAC within the ternary complex, assessing the stability of the entire assembly. nih.govresearchgate.net These simulations help identify favorable protein-protein interactions and linker conformations that contribute to the stability of the complex. biorxiv.org For PROTACs derived from this compound, modeling would focus on how the flexible PEG3 chain can adopt conformations that lead to productive ubiquitination of the target protein. researchgate.net
Table 2: Computational Approaches for Ternary Complex Modeling
| Modeling Method | Description | Key Application | Reference |
|---|---|---|---|
| Protein-Protein Docking | Predicts the interaction interface between the E3 ligase and the target protein. | Identifies potential binding orientations. | scienceopen.com |
| Linker Conformational Sampling | Generates multiple possible conformations of the linker to connect the two bound ligands. | Finds sterically feasible linker geometries. | researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in the complex over time. | Assesses the stability and dynamics of the ternary complex. | nih.govresearchgate.net |
In Silico Approaches for Rationalizing Degradation Efficiency and Selectivity
Beyond predicting structure, computational methods are being developed to forecast the functional outcomes of PROTACs, such as their degradation efficiency (often measured by DC₅₀ and Dₘₐₓ values) and selectivity. arxiv.orgarxiv.org Machine learning and deep learning models are emerging as powerful tools in this area. arxiv.orgplos.org
These models can be trained on existing datasets of PROTACs with known degradation activities. arxiv.org By inputting features of the ternary complex, such as structural properties of the proteins and the PROTAC, these models can predict the likelihood of successful degradation. arxiv.orgbiorxiv.org For instance, models like DeepPROTACs use distinct neural network modules to encode different parts of the POI-PROTAC-E3 ligase complex to predict degradation efficacy. arxiv.org The selectivity of a PROTAC derived from this compound can be rationalized by analyzing the specific protein-protein interactions formed at the ternary complex interface. scienceopen.com Favorable interactions can enhance binding cooperativity and lead to preferential degradation of the intended target over other proteins. scienceopen.com
Research Applications and Methodological Approaches in Chemical Biology
Application as a Core Building Block in PROTAC Discovery and Development
PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by bringing them into proximity with an E3 ubiquitin ligase. promega.com Thalidomide (B1683933) and its derivatives are effective ligands for the CRBN E3 ligase, making them a popular choice for the E3 ligase-binding component of PROTACs. strath.ac.uknih.gov Thalidomide-O-PEG3-C2-acid, in particular, offers a convenient starting point for PROTAC synthesis due to its pre-installed linker and reactive handle. medchemexpress.comlumiprobe.com The PEG3 linker provides a desirable degree of flexibility and hydrophilicity, which can be crucial for optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
High-Throughput Synthesis of PROTAC Libraries for Target Identification
The modular nature of PROTACs lends itself to the generation of large libraries for screening against various protein targets. This compound is an invaluable tool in this process. The terminal carboxylic acid can be readily coupled to a diverse range of target protein ligands using standard amide bond formation chemistries. chemrxiv.org This allows for the rapid, parallel synthesis of numerous PROTAC candidates, each with a different target-binding "warhead" but the same CRBN-recruiting "anchor" and linker. chemrxiv.org This high-throughput approach accelerates the discovery of novel PROTACs for previously "undruggable" targets. unito.it
| Component | Function | Relevance of this compound |
| E3 Ligase Ligand | Recruits the E3 ubiquitin ligase complex. | The thalidomide moiety binds to Cereblon (CRBN). nih.gov |
| Linker | Connects the E3 ligase ligand and the target protein ligand. | The PEG3 linker provides optimal spacing and flexibility. |
| Target Protein Ligand | Binds to the protein of interest. | The terminal carboxylic acid allows for conjugation to various target ligands. chemrxiv.org |
Interactive Data Table: Example of a PROTAC Library Synthesis Strategy
| Step | Description | Key Reagents | Expected Outcome |
| 1 | Activation of Carboxylic Acid | HATU, DIPEA | Activated ester of this compound |
| 2 | Amide Coupling | Library of amine-containing target protein ligands | A library of diverse PROTAC molecules |
| 3 | Purification and Characterization | HPLC, LC-MS | Purified PROTACs ready for screening |
Structure-Activity Relationship (SAR) Studies for Linker and Target Ligand Optimization
Once initial PROTAC hits are identified, SAR studies are crucial for optimizing their potency and selectivity. This compound serves as a constant component while the linker length, composition, and attachment points, as well as the target ligand itself, are systematically varied. explorationpub.com For instance, researchers might synthesize a series of PROTACs with different PEG linker lengths (e.g., PEG2, PEG4) to investigate the optimal distance required for efficient ternary complex formation. explorationpub.com Similarly, different analogs of the target ligand can be coupled to this compound to improve binding affinity and, consequently, degradation efficiency. nih.govnih.gov These studies provide critical insights into the geometric and chemical requirements for effective protein degradation. rsc.org
Methodologies for Assessing PROTAC Efficacy and Specificity
A robust and multi-faceted approach is necessary to evaluate the effectiveness and selectivity of newly synthesized PROTACs containing this compound. This involves a combination of in vitro and cellular assays.
In Vitro Biochemical Assays for Ligase Activity and Ternary Complex Formation
Biochemical assays are essential for dissecting the molecular mechanism of PROTAC action. Techniques like fluorescence polarization (FP) and surface plasmon resonance (SPR) can be used to quantify the binding affinities of the PROTAC to both the target protein and the CRBN E3 ligase individually (binary interactions), as well as the formation of the crucial ternary complex. nih.gov A successful PROTAC often exhibits positive cooperativity, meaning the binding of the PROTAC to one protein enhances its affinity for the other. nih.gov Time-resolved fluorescence resonance energy transfer (TR-FRET) assays are also widely employed to monitor the formation of the ternary complex in a solution-based format. youtube.com
Cellular Assays for Quantifying Protein Degradation and Selectivity
Ultimately, the efficacy of a PROTAC must be demonstrated in a cellular context. nih.gov
Quantitative Proteomics for Degradation Profiling
Quantitative proteomics has become an indispensable tool for evaluating the global effects of a PROTAC on the cellular proteome. nih.gov Using techniques like stable isotope labeling with amino acids in cell culture (SILAC) or tandem mass tagging (TMT) coupled with mass spectrometry, researchers can precisely quantify changes in the abundance of thousands of proteins following treatment with a PROTAC derived from this compound. core.ac.uk This provides an unbiased assessment of the PROTAC's selectivity, revealing not only the degradation of the intended target but also any potential off-target effects on other proteins. nih.govresearchgate.net This comprehensive profiling is critical for identifying highly selective degraders and understanding the broader biological consequences of target protein knockdown. nih.gov
Advanced Techniques for Investigating Induced Protein-Protein Interactions
The efficacy of a PROTAC is fundamentally dependent on its ability to induce and stabilize a ternary complex, comprising the PROTAC molecule itself, the target protein, and an E3 ubiquitin ligase. The formation of this complex is a critical prerequisite for the subsequent ubiquitination and proteasomal degradation of the target protein. This compound serves as a versatile building block for synthesizing PROTACs that recruit the Cereblon (CRBN) E3 ligase. medchemexpress.comnih.gov The terminal carboxylic acid group allows for straightforward conjugation to a ligand that binds to the protein of interest, creating a complete PROTAC molecule.
A variety of sophisticated biophysical and biochemical techniques are employed to characterize the formation and properties of these ternary complexes. These methods provide invaluable insights into the kinetics, thermodynamics, and structural details of the induced protein-protein interactions, which are crucial for the rational design and optimization of PROTACs.
Biophysical Assays for Ternary Complex Characterization:
| Technique | Principle | Information Gained |
| Surface Plasmon Resonance (SPR) | Measures changes in the refractive index at a sensor surface upon binding of an analyte to a- A powerful biophysical method for characterizing small molecule binding to proteins. nih.gov | Binding affinity (KD), association and dissociation rate constants (ka, kd). nih.gov |
| Bio-Layer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from the surface of a biosensor tip upon molecular binding. | Real-time binding kinetics, affinity, and concentration. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change that occurs when two molecules interact. | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding. |
Homogeneous Proximity Assays:
Homogeneous assays, such as Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), are particularly well-suited for high-throughput screening of PROTAC libraries and for characterizing ternary complex formation in a solution-based format. drugtargetreview.comnih.gov These assays rely on the proximity of two labeled binding partners (e.g., the target protein and the E3 ligase) brought together by the PROTAC molecule.
In a typical TR-FRET assay, the target protein and the E3 ligase are labeled with a donor and an acceptor fluorophore, respectively. Upon formation of the ternary complex, the close proximity of the fluorophores allows for energy transfer, resulting in a detectable signal that is proportional to the extent of complex formation. drugtargetreview.com
Structural Biology Approaches:
To gain a detailed understanding of the molecular interactions within the ternary complex, structural biology techniques such as X-ray crystallography and cryo-electron microscopy (cryo-EM) are indispensable. chemrxiv.org These methods can provide high-resolution three-dimensional structures of the complex, revealing the precise binding modes of the PROTAC and the protein-protein interfaces. This structural information is invaluable for understanding the basis of cooperativity and for guiding the design of more potent and selective PROTACs.
Cell-Based Assays for Target Degradation:
Ultimately, the goal of a PROTAC is to induce the degradation of the target protein within a cellular context. Western blotting is a standard technique used to quantify the reduction in target protein levels following treatment with a PROTAC. researchgate.net More advanced techniques, such as targeted proteomics and reporter assays, can provide a more comprehensive and quantitative assessment of protein degradation and the downstream cellular consequences.
The use of this compound as a foundational component in the synthesis of CRBN-recruiting PROTACs has significantly advanced our ability to study and manipulate induced protein-protein interactions. The application of the advanced techniques described above has provided a deeper understanding of the molecular mechanisms underlying PROTAC-mediated protein degradation, paving the way for the development of novel therapeutics for a wide range of diseases.
Future Directions in Protac Research Utilizing Thalidomide O Peg3 C2 Acid Analogs
Innovations in CRBN Ligand Design for Enhanced Specificity and Potency
Cereblon (CRBN) is a substrate receptor for the CUL4A-RING E3 ubiquitin ligase complex and is one of the most widely utilized E3 ligases in PROTAC design. nih.govfrontiersin.org Its recruitment is typically achieved using ligands derived from thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). nih.gov While effective, research is actively focused on discovering and engineering novel CRBN ligands to improve the performance of resulting degraders.
Future advancements are centered on moving beyond the traditional immunomodulatory drug (IMiD) scaffolds to develop next-generation CRBN ligands with superior properties. Researchers are exploring new chemical matter that can offer enhanced binding affinity and cooperativity within the ternary complex. The goal is to create ligands that not only bind CRBN effectively but also promote more stable and productive interactions between the E3 ligase and the target protein. For instance, subtle modifications to the core structure, such as the introduction of fluorine atoms into the aromatic ring of the ligand, have been shown to improve the druggability and degradation efficiency of PROTACs like ARV-110. nih.gov
Furthermore, the design of novel CRBN ligands aims to fine-tune the substrate specificity of the resulting PROTACs. The surface of CRBN, when bound by a ligand, dictates which "neosubstrates" can be recruited for degradation. nih.gov By altering the chemical structure of the CRBN ligand, it is possible to change the shape of this surface, thereby influencing which proteins are targeted. This opens the door to creating highly selective degraders that can distinguish between closely related protein isoforms or family members, a significant challenge for traditional inhibitors. nih.gov The development of diverse CRBN ligands, such as phenyl dihydrouracil (B119008) derivatives, is expanding the toolkit for creating degraders against a wide array of targets, including BTK and ABL2.
Table 1: Examples of CRBN-based PROTACs and Ligand Innovations
| PROTAC | Target Protein | CRBN Ligand Type | Key Innovation/Finding | Reference(s) |
| ARV-110 | Androgen Receptor | Lenalidomide analog | Introduction of fluorine to the ligand improved druggability and efficiency. | nih.gov |
| ARV-471 | Estrogen Receptor α | Pomalidomide analog | Chiral degrader with optimized activity for breast cancer treatment. | nih.govresearchgate.net |
| CC-90009 | GSPT1 | Novel CELMoD | Functions as a molecular glue, driving interaction between GSPT1 and CRBN. | |
| Unnamed | EGFR L858R | Lenalidomide-based | A new CRBN-derivative ligand improved degradation activity compared to earlier versions. | nih.gov |
Advanced Linker Chemistry for Modulating PROTAC Properties
Polyethylene (B3416737) glycol (PEG) linkers are among the most common motifs used in PROTAC construction, largely because they enhance hydrophilicity and water solubility, which can improve cell permeability and oral absorption. precisepeg.combiochempeg.com The ethylene (B1197577) glycol units in structures like Thalidomide-O-PEG3-C2-acid offer good biocompatibility and provide a straightforward way to systematically vary linker length. precisepeg.combiochempeg.com The length of the linker is crucial; it must be long enough to prevent steric clashes between the POI and the E3 ligase but not so long that it fails to induce a productive ternary complex. nih.gov Studies have shown that for different target systems, there is an optimal linker length, with longer linkers sometimes demonstrating higher degradation efficiency. nih.gov
Current research is exploring linkers with varied degrees of rigidity. While flexible alkyl and PEG chains have been dominant, incorporating rigid motifs like piperazine, piperidine, or alkyne groups can conformationally constrain the PROTAC. nih.govexplorationpub.com This can be advantageous, as a more rigid linker may reduce the entropic penalty of forming the ternary complex and can orient the two ends of the molecule in a more favorable conformation for productive ubiquitination. For example, a PROTAC named ACBI1 incorporated a rigid para-disubstituted aryl unit to mimic a PEG linker's conformation while reducing polarity and targeting a specific pi-stacking interaction within the VHL protein. explorationpub.com The ongoing challenge is to rationally design these linkers, moving away from empirical trial-and-error approaches toward a more predictive, structure-based design. nih.gov
Table 2: Impact of Linker Properties on PROTAC Performance
| Linker Property | Effect on PROTAC Characteristics | Research Finding Example | Reference(s) |
| Length | Influences ternary complex formation and degradation efficiency. | For CRABP-I/II degraders, a longer PEG-linker shifted selectivity toward CRABP-I, while a shorter one favored CRABP-II. | nih.gov |
| Composition | Affects solubility, cell permeability, and metabolic stability. | Alkyl and PEG chains are the most common motifs, with PEG linkers enhancing water solubility. | nih.govprecisepeg.com |
| Rigidity | Modulates conformational flexibility and can enhance binding affinity. | A rigid aryl unit in the ACBI1 linker was designed to provide conformational restriction and target a specific protein interaction. | explorationpub.com |
| Attachment Point | Determines the vector and orientation of the two ligands, impacting ternary complex stability. | Subtle changes in linker configuration were sufficient to create isoform-specific degraders for the p38 MAPK family. | nih.gov |
Exploration of Novel E3 Ligases and Their Ligands
While CRBN and von Hippel-Lindau (VHL) are the workhorses of the PROTAC field, the human proteome contains over 600 different E3 ligases. researchgate.netnih.gov A significant future direction for targeted protein degradation is to expand the repertoire of E3 ligases that can be hijacked by PROTACs. nih.govresearchgate.net This expansion is critical for several reasons: it could overcome resistance mechanisms that arise from mutations in CRBN or VHL, allow for cell-type-specific protein degradation based on E3 ligase expression patterns, and potentially degrade proteins that are not amenable to CRBN- or VHL-based PROTACs. nih.gov
The discovery of ligands for new E3 ligases is a major research focus. acs.orgdundee.ac.uk Efforts have led to the identification of small-molecule ligands for several other E3 ligases, making them accessible for PROTAC development. These include:
DCAF15: Recruited by aryl sulfonamide compounds. The development of the DCAF15-recruiting PROTAC DP1, which degrades BRD4, demonstrated the potential of this ligase for targeted degradation. nih.gov
RNF4: Covalent binders for RNF4 were identified, leading to the creation of PROTACs that can degrade BRD4. nih.gov
RNF114: A covalent ligand for RNF114 has been used to develop degraders for the transcription factor BRD9.
Inhibitor of Apoptosis Proteins (IAPs): Ligands for IAPs, which play a role in inhibiting cell death, have also been successfully incorporated into PROTACs. nih.govnih.gov
Developing these new E3 ligase-based platforms presents challenges. Often, the initial ligands have weak binding affinities or suboptimal physicochemical properties. nih.gov However, these pioneering studies provide crucial proof-of-concept and structural information that will guide the future design and optimization of PROTACs that utilize a broader range of the cellular degradation machinery. nih.govacs.org
Table 3: Emerging E3 Ligases for PROTAC Development
| E3 Ligase | Ligand Class | Example Application/Target | Significance | Reference(s) |
| DCAF15 | Aryl sulfonamides | BRD4 Degradation (PROTAC DP1) | Expands ligase options with ligands possessing good physicochemical profiles. | nih.gov |
| RNF4 | Covalent Binders | BRD4 Degradation | Demonstrates use of unconventional, covalent chemistry to recruit new ligases. | nih.gov |
| IAPs | Bestatin derivatives, etc. | CDK4/6 Degradation | Provides an alternative to CRBN/VHL, important for overcoming resistance. | nih.gov |
| GID4 | Fragment-based hits | N/A (ligand discovery) | Efforts to find binders for understudied E3 ligases to expand the toolbox. | acs.org |
Addressing Fundamental Challenges in Targeted Protein Degradation Research
For PROTACs to realize their full therapeutic potential, the field must address several fundamental challenges. The development of molecules based on scaffolds like this compound is part of this larger effort to create more drug-like and effective degraders.
One of the most significant hurdles is the rational design of PROTACs. researchgate.net Currently, the process often involves a significant amount of empirical screening and trial-and-error, particularly concerning the linker and the optimal combination of ligands. pharmafeatures.com A deeper understanding of the structural biology of ternary complexes is needed to predict which combinations of ligands and linkers will lead to efficient degradation.
Another major challenge relates to the physicochemical properties of PROTACs. These molecules are often large and fall outside the parameters of Lipinski's "rule of five," which can lead to poor oral bioavailability and cell permeability. frontiersin.org Designing PROTACs with improved absorption, distribution, metabolism, and excretion (ADME) properties is a key focus. Advanced linker chemistry, such as incorporating features that improve solubility or reduce polarity, plays a vital role here. precisepeg.comresearchgate.net
Finally, the emergence of drug resistance is a critical consideration. frontiersin.org Resistance to PROTACs can occur through mutations in the target protein that prevent binding, or through mutations in the E3 ligase, such as CRBN, which block the PROTAC from engaging the degradation machinery. nih.gov Expanding the number of available E3 ligases is a primary strategy to combat this, as it would provide alternative degradation pathways if one becomes compromised. researchgate.netnih.gov Addressing these challenges through continued innovation in ligand design, linker chemistry, and E3 ligase discovery will be essential for the next generation of targeted protein degraders. pharmafeatures.com
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
